

Application Notes & Protocols: DNP-Enhanced NMR for Studying Trehalose Interactions in Cells

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Compound of Interest

Compound Name: *Alpha,Beta-Trehalose-13C12*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Dynamic Nuclear Polarization (DNP)-enhanced Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the interactions of trehalose within cellular environments. This powerful technique offers atomic-level insights into how this cryoprotective sugar modulates cellular components, paving the way for advancements in drug formulation, biopreservation, and the understanding of cellular stress responses.

Introduction to DNP-Enhanced NMR for In-Cell Studies

Dynamic Nuclear Polarization (DNP) is a sensitivity-enhancement technique in NMR spectroscopy that can boost signal intensities by several orders of magnitude. This is achieved by transferring the high polarization of electron spins from a polarizing agent to the surrounding nuclear spins at cryogenic temperatures. For in-cell studies, DNP-enhanced solid-state NMR (ssNMR) is particularly powerful as it allows the investigation of large biomolecular complexes and their interactions in their native cellular context, overcoming the size limitations of traditional solution-state NMR.^[1]

Trehalose, a naturally occurring disaccharide, is a well-known bioprotectant, shielding cells and biomolecules from various stresses, including dehydration and freezing. While its cryoprotective properties are widely exploited, its specific molecular interactions within the complex cellular milieu are less understood. DNP-enhanced NMR provides a unique opportunity to probe these interactions at an atomic level.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of trehalose in DNP-enhanced NMR experiments.

Table 1: Comparison of Trehalose and Glycerol as Cryoprotectants for DNP-NMR

Parameter	Trehalose-based Matrix	Glycerol-based Matrix	Reference(s)
Composition	~15-20 wt% trehalose in water	60% d8-glycerol, 30% D2O, 10% H2O	[2]
¹³ C DNP Enhancement (ε)	Comparable to glycerol	High (e.g., ~122-fold enhancement)	[2] [3]
Polarization Buildup Rate	Faster than glycerol	Slower than trehalose	[2]
Biocompatibility	Considered biologically inert	Can be metabolized by cells	[2]

Table 2: DNP Enhancement Factors in Trehalose-based Matrices

Polarizing Agent	Radical Concentration	DNP Enhancement (ε) on ¹³ C	Sample Temperature	Magnetic Field	Reference(s)
PyT in Casein/Trehalose	2 wt%	>10	~230 K	9.4 T	
AMUPol in Trehalose	0.3 mole %	~40	94 K	9.4 T	[2]
PyT in Trehalose	0.8 mole %	~65	94 K	9.4 T	[2]

Experimental Protocols

Protocol 1: General In-Cell DNP-Enhanced ssNMR for Studying Molecular Interactions

This protocol outlines the general workflow for investigating the interaction of a molecule of interest, such as trehalose, with intracellular proteins using DNP-enhanced ssNMR.[\[1\]](#)

1. Isotope Labeling and Protein Delivery:

- Express and purify the protein of interest with uniform ^{13}C and ^{15}N labeling.
- Deliver the isotope-labeled protein into mammalian cells (e.g., HEK293 or HeLa cells) using methods like electroporation.[\[1\]](#)

2. Intracellular Delivery of Trehalose:

- Mammalian cells do not readily import trehalose. Therefore, an active delivery method is required. Options include:
- Electroporation: Co-electroporate trehalose with the labeled protein.
- Engineered Trehalose Analogs: Use membrane-permeable acetylated trehalose derivatives that are hydrolyzed to free trehalose intracellularly.
- Pore-forming agents: Transiently permeabilize the cell membrane.

3. Cell Culture and Treatment:

- After delivery of the protein and trehalose, allow the cells to recover.
- Optionally, apply a stimulus (e.g., a stressor or a drug candidate) to the cells to investigate its effect on the trehalose-protein interaction.

4. Sample Preparation for DNP-ssNMR:

- Harvest the cells and wash them to remove extracellular components.
- Resuspend the cell pellet in a cryoprotectant solution containing a polarizing agent (e.g., 10-40 mM AMUPol or TOTAPOL). A trehalose-based cryoprotectant can be used here as well.
- Transfer the cell suspension to a MAS rotor and freeze it.

5. DNP-ssNMR Data Acquisition:

- Perform DNP-enhanced ssNMR experiments at cryogenic temperatures (around 100 K).

- Acquire 2D ^{13}C - ^{13}C or ^{13}C - ^{15}N correlation spectra to observe chemical shift perturbations in the protein upon interaction with trehalose.
- Measure changes in protein dynamics (e.g., via relaxation measurements) to probe the effect of trehalose binding.

6. Data Analysis:

- Process the NMR spectra and compare the spectra of the protein in the presence and absence of intracellular trehalose.
- Map the chemical shift perturbations onto the protein structure to identify the binding site.
- Analyze relaxation data to quantify changes in protein dynamics.

Protocol 2: Proposed DNP-NMR Experiment to Quantify Trehalose-Protein Interaction

This proposed protocol adapts general quantitative in-cell NMR methods to the specific case of studying trehalose interactions.

1. Sample Preparation:

- Prepare two sets of cells:
- Sample A (Reference): Cells containing the ^{13}C , ^{15}N -labeled protein of interest.
- Sample B (Test): Cells containing the ^{13}C , ^{15}N -labeled protein of interest and a known intracellular concentration of unlabeled trehalose.
- Prepare both samples for DNP-ssNMR as described in Protocol 1.

2. DNP-NMR Spectroscopy:

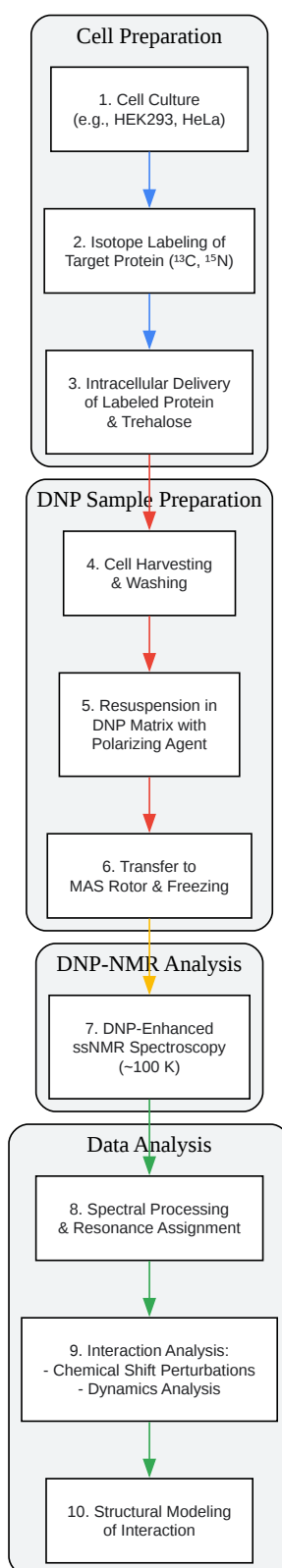
- Acquire a series of 2D ^{13}C - ^{15}N HSQC-like spectra for both samples.
- To quantify the interaction, one can monitor changes in peak intensities or chemical shifts of the protein signals as a function of trehalose concentration (if different concentrations can be achieved and measured).
- Alternatively, competition experiments can be designed where a known binder to the protein of interest is introduced to displace trehalose, and the changes are monitored by NMR.

3. Quantitative Analysis:

- By titrating trehalose (if technically feasible) and monitoring the chemical shift perturbations, a binding affinity (K_d) can be estimated.
- Changes in the dynamics of specific protein residues upon trehalose binding can be quantified by measuring relaxation parameters such as T1 and T2.

Visualizations: Workflows and Pathways

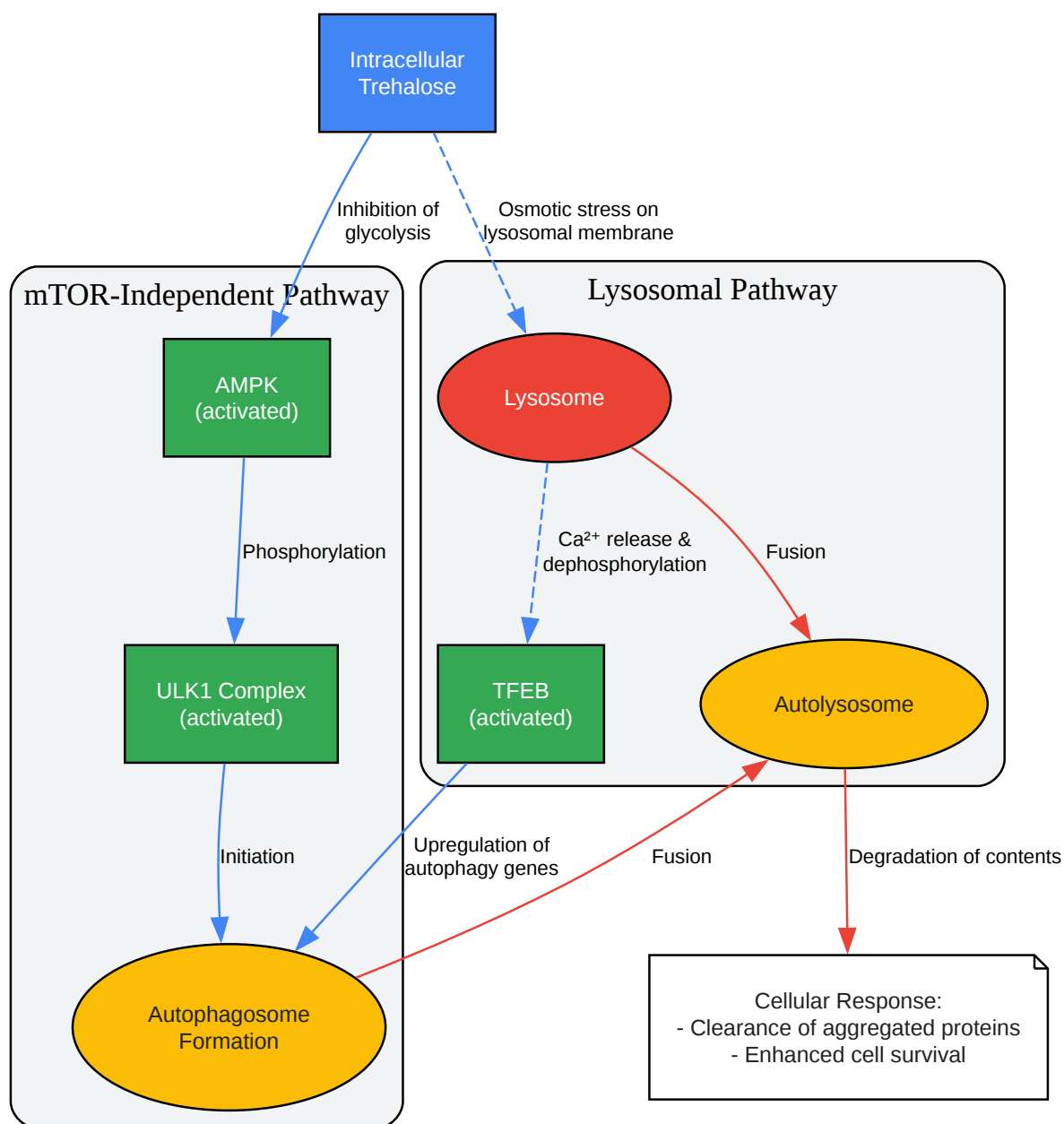
Experimental Workflow



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Caption: General workflow for studying trehalose-protein interactions in cells using DNP-enhanced NMR.

Trehalose-Induced Autophagy Signaling Pathway



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Caption: Trehalose induces autophagy in mammalian cells via mTOR-independent pathways.

[4]

Concluding Remarks

DNP-enhanced NMR spectroscopy is a cutting-edge technique that holds immense promise for elucidating the molecular mechanisms of trehalose's protective effects within cells. By providing atomic-resolution information on the interactions between trehalose and its cellular targets, this methodology can guide the rational design of novel therapeutics and the optimization of biopreservation protocols. The protocols and data presented here serve as a foundation for researchers to embark on these exciting investigations.

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